2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopentylethyl group and a trimethoxyphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the reaction of appropriate precursors, such as 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines, with 2-pyridyl trifluoromethanesulfonate under palladium-catalyzed conditions.
Introduction of the Cyclopentylethyl Group: The cyclopentylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentylethyl halide reacts with the triazolopyrimidine core.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or boronic acids in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triphenyl-1,2,4-triazole: A multifunctional compound used in organic light-emitting devices.
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine: A related compound with similar structural features.
Uniqueness
2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylethyl and trimethoxyphenyl groups contribute to its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4O3/c1-26-17-12-15(13-18(27-2)20(17)28-3)16-10-11-22-21-23-19(24-25(16)21)9-8-14-6-4-5-7-14/h10-14H,4-9H2,1-3H3 |
InChI Key |
YJHRUJGGHSLBHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)CCC4CCCC4 |
Origin of Product |
United States |
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